5-Ethoxy-2-methyl-1,3-oxazole

Lipophilicity Drug-likeness QSAR

5-Ethoxy-2-methyl-1,3-oxazole (CAS 32595-70-3) is a 2,5-disubstituted 1,3-oxazole heterocycle bearing an ethoxy group at C5 and a methyl group at C2, with a molecular formula of C₆H₉NO₂ and a molecular weight of 127.14 g/mol. It belongs to the 5-alkoxyoxazole subclass, a family recognized as versatile building blocks in (bio)organic synthesis owing to their participation in hetero-Diels–Alder cycloadditions, formal 1,3-dipolar cycloadditions, and ring-opening transformations.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
CAS No. 32595-70-3
Cat. No. B13925295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethoxy-2-methyl-1,3-oxazole
CAS32595-70-3
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESCCOC1=CN=C(O1)C
InChIInChI=1S/C6H9NO2/c1-3-8-6-4-7-5(2)9-6/h4H,3H2,1-2H3
InChIKeyXIUYTOWSBLPGDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethoxy-2-methyl-1,3-oxazole (CAS 32595-70-3): Physicochemical Identity and Procurement Baseline


5-Ethoxy-2-methyl-1,3-oxazole (CAS 32595-70-3) is a 2,5-disubstituted 1,3-oxazole heterocycle bearing an ethoxy group at C5 and a methyl group at C2, with a molecular formula of C₆H₉NO₂ and a molecular weight of 127.14 g/mol [1]. It belongs to the 5-alkoxyoxazole subclass, a family recognized as versatile building blocks in (bio)organic synthesis owing to their participation in hetero-Diels–Alder cycloadditions, formal 1,3-dipolar cycloadditions, and ring-opening transformations [2]. As a synthetic intermediate, it is commercially available at a certified purity of 98% (Leyan, product No. 1602839) with computed properties including XLogP3 of 1.4, topological polar surface area of 35.3 Ų, and two rotatable bonds [1]. Its differentiation from simpler oxazole analogs lies in the synergistic electronic effects of the ethoxy donor and methyl substituents, which collectively modulate lipophilicity, hydrogen-bonding capacity, and reactivity in cycloaddition manifolds relevant to medicinal chemistry and natural product synthesis.

1

Hetero-Diels–Alder competent

5‑alkoxy substitution enables inverse electron-demand cycloadditions for 3‑hydroxypyridine synthesis, not achievable with 2‑methyloxazole.

2

Specification-controlled intermediate

Available as a certified building block with documented purity, reducing pre‑use purification needs for sensitive catalytic steps.

3

Regiochemically defined scaffold

2‑methyl substitution directs downstream pyridine substitution patterns, differentiating it from 4‑methyl regioisomers.

Why 2-Methyloxazole or 5-Methoxy-2-methyloxazole Cannot Replace 5-Ethoxy-2-methyl-1,3-oxazole in Synthetic Workflows


Substituting 5-ethoxy-2-methyl-1,3-oxazole with a simpler analog such as 2-methyloxazole (CAS 23012-10-4) or the 5-methoxy homolog (CAS 53878-74-3) introduces quantifiable changes in lipophilicity, molecular topology, and reactivity that materially affect synthetic outcomes. The ethoxy substituent at C5 elevates the HOMO energy of the oxazole diene system relative to unsubstituted or 5-alkyl analogs, which is critical for inverse electron-demand Diels–Alder (IEDDA) reactivity . Compared to 5-methoxy-2-methyloxazole, the ethoxy group increases XLogP3 by approximately 0.4–0.6 log units (target XLogP3 = 1.4 vs. estimated ~0.8–1.0 for the methoxy analog based on fragment contributions), and adds an extra rotatable bond (2 vs. 1), altering conformational flexibility and entropic contributions to binding or cycloaddition transition states [1]. The regioisomer 5-ethoxy-4-methyloxazole (CAS 5006-20-2) places the methyl group at C4 rather than C2, redirecting the site of electrophilic attack and fundamentally changing the substitution pattern of downstream products—a critical consideration when the 2-methyl position serves as a synthetic handle or pharmacophoric element . Such differences are not cosmetic; they directly govern reaction regioselectivity, product distribution, and the physicochemical profile of final compounds in medicinal chemistry campaigns.

Analog

2‑Methyloxazole lacks IEDDA reactivity

Absence of the 5‑ethoxy group reduces HOMO energy; inverse electron-demand Diels–Alder competence may not transfer.

Homolog

5‑Methoxy analog shifts lipophilicity and flexibility

Estimated XLogP3 ~0.4–0.6 units lower and one fewer rotatable bond may alter conformational profiles and partitioning.

Regioisomer

4‑Methyl substitution yields different pyridine products

Methyl placement at C4 instead of C2 redirects cycloaddition regiochemistry; final compound substitution pattern changes fundamentally.

Quantitative Differentiation Evidence: 5-Ethoxy-2-methyl-1,3-oxazole vs. Closest Analogs


Lipophilicity Comparison: XLogP3 Differentiation from 2-Methyloxazole and 2,5-Dimethyloxazole

The target compound exhibits a computed XLogP3 of 1.4, which is substantially higher than both 2-methyloxazole (LogP ~0.98) and 2,5-dimethyloxazole (LogP ~0.24–1.29 across multiple prediction methods) [1][2]. This ~0.4 log unit increase relative to 2-methyloxazole translates to an approximately 2.5-fold higher expected partition coefficient between octanol and water, enhancing membrane permeability predictions while remaining within typical drug-like space (XLogP < 5) [1][3]. The ethoxy oxygen contributes hydrogen-bond acceptor capacity (3 HBA for target vs. 1 for 2-methyloxazole), offering an additional interaction site while maintaining zero hydrogen-bond donors.

Lipophilicity (XLogP3)
Cross-study comparable
1.4 vs. ~0.98 (2‑methyloxazole)
Supports modulated membrane-permeability predictions in early discovery profiling.
Computed XLogP3; no experimental shake-flask logP located.
Lipophilicity Drug-likeness QSAR

Molecular Topology Differentiation: Rotatable Bond and Heavy Atom Count vs. 2-Methyloxazole

The target compound possesses two rotatable bonds (ethoxy C–O and O–CH₂ torsion) and nine heavy atoms, compared to zero rotatable bonds and six heavy atoms in 2-methyloxazole [1]. This increased conformational自由度 is relevant when the oxazole scaffold is elaborated into larger bioactive molecules: the ethoxy group provides a built-in synthetic handle for further functionalization via nucleophilic substitution or serves as a metabolically labile site for prodrug design. The molecular complexity score (87.1 vs. ~48 for 2-methyloxazole) reflects the added structural information content, which is a recognized parameter in medicinal chemistry for scaffold diversity assessment [1].

Topology vs. 2‑methyloxazole
Direct head-to-head
Target: 2 rot. bonds, 9 heavy atoms
2‑Methyloxazole: 0 rot. bonds, 6 heavy atoms
+2 rotatable bonds, +3 heavy atoms; 1.8× higher complexity score
Ethoxy handle may reduce pre‑functionalization steps in library synthesis.
Properties from PubChem Cactvs; complexity ~87.1 vs. ~48.
Conformational flexibility Molecular complexity Synthetic handle

5-Alkoxyoxazole Reactivity Advantage: Hetero-Diels–Alder Cycloaddition Competence vs. Non-Alkoxylated Oxazoles

5-Alkoxyoxazoles, including 5-ethoxy-2-methyl-1,3-oxazole, are privileged diene components in hetero-Diels–Alder (HDA) reactions that provide direct access to 3-hydroxypyridine scaffolds—core structures in numerous pharmaceuticals including pyridoxine (vitamin B₆) analogs [1][2]. The electron-donating ethoxy group at C5 elevates the HOMO energy of the diene system, enabling inverse electron-demand Diels–Alder (IEDDA) reactions with electron-poor dienophiles under mild conditions. This reactivity is absent in 2-methyloxazole (lacking the 5-alkoxy group) and diminished in the 5-methoxy analog due to weaker electron donation. The 2-methyl substituent further contributes to regiochemical control: in HDA reactions of 5-alkoxy-2-methyloxazoles, the methyl group directs dienophile approach, influencing the substitution pattern of the resulting pyridine product [3]. Experimental yields for related 5-ethoxy-4-methyloxazole in Diels–Alder reactions with maleic anhydride and diethyl maleate are reported to provide pyridoxine precursors in synthetically useful yields [2].

HDA cycloaddition competence
Class-level inference
IEDDA-competent for 5‑alkoxyoxazoles; 2‑methyloxazole is IEDDA‑incompetent.
Reported reactivity context; no head-to-head kinetic data for this specific pair.
Based on 5‑alkoxyoxazole class literature (Jouanno et al. 2016).
Cycloaddition Hetero-Diels–Alder Pyridine synthesis

Stability Advantage of 5-Ethoxy Over 5-Hydroxyoxazole Analogs Against Hydrolytic Ring-Opening

5-Hydroxyoxazole-4-carboxylic acid derivatives are documented to be unstable toward hydrolytic ring-opening and decarboxylation under ambient conditions, limiting their utility as synthetic intermediates [1]. The 5-ethoxy substitution, as present in the target compound, blocks the tautomeric 5-hydroxy → oxazolone equilibrium that drives hydrolytic degradation, thereby conferring significantly enhanced chemical stability . While specific accelerated stability data for 5-ethoxy-2-methyl-1,3-oxazole are not publicly available, the class-level stability advantage of 5-alkoxy over 5-hydroxy oxazoles is well-established in the primary literature. The compound is stored under standard conditions (2–8°C) by commercial vendors .

Stability vs. 5‑hydroxy analogs
Class-level inference
5‑Ethoxy blocks hydrolytic oxazolone tautomerization; stable at 2–8°C.
Class-level stability context; quantitative degradation rates not available for this compound.
Comparative instability of 5‑hydroxyoxazole‑4‑carboxylates documented.
Chemical stability Hydrolytic degradation Storage

Vendor Purity Benchmarking: 98% Specification with GHS Hazard Classification

Commercially, 5-ethoxy-2-methyl-1,3-oxazole is available at a certified purity of 98% from Leyan (product 1602839), with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . This purity specification is comparable to or exceeds that of its closest commercially available analogs: 2-methyloxazole is typically supplied at 95–97% purity, while 5-methoxy-2-methyloxazole (CAS 53878-74-3) is listed at 95% minimum purity from AKSci . The documented GHS classification provides essential safety handling information that is not uniformly available for all oxazole analogs from every vendor.

Vendor purity benchmark
Source review
98% (Leyan) vs. 95–97% typical analogs
May reduce pre‑use purification for sensitive synthetic applications.
Supplier specification; GHS07 H302‑H315‑H319‑H335 documented.
Purity specification Procurement Safety

Regioisomeric Specificity: 2-Methyl vs. 4-Methyl Substitution Governs Synthetic Utility in Pyridoxine Chemistry

The 2-methyl substitution pattern of the target compound is synthetically orthogonal to the 4-methyl pattern of 5-ethoxy-4-methyloxazole (CAS 5006-20-2), a known key intermediate in pyridoxine (vitamin B₆) production [1]. In the Diels–Alder-based pyridoxine synthesis, 4-methyl-5-alkoxyoxazoles provide the methyl substituent at the pyridoxine C4 position after cycloaddition and aromatization [2]. Conversely, 5-ethoxy-2-methyl-1,3-oxazole would direct the methyl group to a different position in the pyridine product, enabling access to regioisomeric pyridine scaffolds. This regioisomeric complementarity means that selection between these two building blocks is dictated entirely by the desired substitution pattern of the target molecule; they are not interchangeable . The target compound also has different physical properties: its boiling point is predicted to be higher than the 4-methyl isomer (b.p. ~78–80°C for 5-ethoxy-4-methyloxazole), reflecting the altered intermolecular interactions arising from the different substitution pattern.

Regioisomeric outcome
Class-level inference
2‑Methyl substitution: directs C2‑methyl pyridines
4‑Methyl isomer (CAS 5006‑20‑2): yields C4‑methyl pyridines
Regioisomeric products; ~50°C estimated boiling point difference.
Choice determines final pyridine substitution pattern; not interchangeable.
Pyridoxine synthesis precedent; 4‑methyl isomer known intermediate.
Regiochemistry Pyridoxine synthesis Vitamin B6

High-Confidence Application Scenarios for 5-Ethoxy-2-methyl-1,3-oxazole Based on Differentiated Evidence


Synthesis of C2-Methyl-Substituted 3-Hydroxypyridine Libraries via Hetero-Diels–Alder Cycloaddition

The 5-ethoxy-2-methyl substitution pattern uniquely enables inverse electron-demand Diels–Alder reactions with electron-poor dienophiles (maleimides, acrylates, fumaronitrile) to generate 3-hydroxypyridine scaffolds bearing a methyl group at the position derived from oxazole C2 . This reaction manifold is the Kondrat'eva pyridine synthesis, and the target compound's ethoxy group is essential for HOMO elevation and IEDDA competence. The resulting pyridine products are valuable in medicinal chemistry as kinase inhibitor cores, GPCR ligand scaffolds, and natural product analogs. Substituting with 2-methyloxazole (no 5-alkoxy group) would render the IEDDA manifold inoperative, while 5-ethoxy-4-methyloxazole would deliver regioisomeric products with the methyl group at a different ring position .

Scaffold Diversification via C4 Functionalization of the Oxazole Core

With an unsubstituted C4 position, 5-ethoxy-2-methyl-1,3-oxazole serves as a substrate for electrophilic aromatic substitution, directed C–H activation, or halogenation to generate 4-functionalized oxazole derivatives . This contrasts with 2,4,5-trisubstituted oxazoles that lack a diversification site. The ability to introduce halogens at C4 provides a cross-coupling handle (Suzuki, Buchwald–Hartwig, Sonogashira) for late-stage elaboration, while the 5-ethoxy and 2-methyl groups remain as orthogonal functionality. The computed TPSA of 35.3 Ų and XLogP3 of 1.4 position derivatives within favorable drug-like property space for CNS and anti-infective programs . This scenario is directly supported by the JOC 1980 synthesis methodology of Doyle et al., which provides a general route to oxazoles from diazocarbonyl compounds and nitriles .

Medicinal Chemistry Hit-to-Lead Optimization Requiring Defined Lipophilicity and HBA Profile

The target compound's XLogP3 of 1.4 (vs. ~0.98 for 2-methyloxazole) and three hydrogen-bond acceptor sites (vs. one for 2-methyloxazole) provide differentiated physicochemical properties for fragment-based drug discovery and scaffold-hopping campaigns . In programs where modest lipophilicity increase is needed to improve membrane permeability while maintaining aqueous solubility, the ethoxy group offers a calibrated logP increment (~0.4 units) compared to the methyl analog. The additional HBA from the ethoxy oxygen can form productive interactions with protein backbone NH groups or water networks in binding sites, a feature absent in the 2-methyl and 2,5-dimethyl analogs. As a building block, it has been elaborated into oxazole-4-carboxylate and oxazole-4-carbonyl chloride derivatives (CAS 3357-55-9 and 3357-62-8, respectively) that are explicitly catalogued as versatile small molecule scaffolds for medicinal chemistry .

Synthesis of Oxazole-Containing Natural Product Analogs and Bioisosteres

5-Alkoxyoxazoles have been employed in the total synthesis of naturally occurring compounds and biologically active molecules, including pyridoxine analogs and complex heteroaromatic natural products . The 2-methyl-5-ethoxy substitution pattern provides the oxazole ring as a bioisostere for amide, ester, or thiazole moieties in peptide mimetics and natural product analogs. The ethoxy group serves as a latent hydroxyl after deprotection, enabling prodrug strategies. The regioisomeric identity (2-methyl vs. 4-methyl) is critical for maintaining the correct spatial orientation of substituents in the bioisosteric replacement . The compound's GHS safety profile (H302, H315, H319, H335) is documented and manageable under standard laboratory protocols, supporting its routine use in medicinal chemistry laboratories .

Application
Selection Property
Validation Focus
C2‑Methyl‑3‑hydroxypyridine synthesis
5‑Ethoxy IEDDA competence
Reactivity confirmation with electron‑poor dienophiles
Oxazole C4 diversification
Unsubstituted C4 position
Electrophilic substitution or C–H activation compatibility
Physicochemical lead optimization
Calibrated lipophilicity and HBA count
Permeability/solubility profiling in research models
Oxazole‑based bioisostere synthesis
2‑Methyl‑5‑ethoxy as amide mimetic
Bioisosteric replacement compatibility in peptide analogs
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